An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When coupled with a furan ring, another biologically significant heterocycle, the resulting 2-(furan-2-yl)benzothiazole core structure presents a compelling candidate for drug discovery programs. The addition of a methyl group at the 4-position of the benzothiazole ring can further influence its physicochemical and pharmacokinetic properties. This document serves as a technical guide to the anticipated physicochemical properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, providing detailed experimental protocols for their determination and contextualizing its potential biological significance.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While specific experimental values for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole are not available, the following table summarizes expected and known values for highly similar compounds to provide a predictive profile.
Table 1: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₉NOS | Foundational for molecular weight calculation and elemental analysis. |
| Molecular Weight | 215.27 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Melting Point (°C) | Estimated: >100 °C. (Analog 2-(Furan-2-Yl)benzothiazole-6-Carboxylic Acid has a m.p. > 250 °C[1]). | An indicator of purity and lattice energy of the solid-state. A sharp melting point range suggests high purity.[2][3][4] |
| Boiling Point (°C) | Data not available for analogs.[5] | Relevant for purification by distillation, though less so for solid compounds intended for pharmaceutical use. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ether, acetone, and chloroform.[6] | Affects formulation, dissolution, and absorption. Poor aqueous solubility can be a major hurdle in drug development. |
| logP (Octanol/Water) | Estimated: >2.0 (Analog 2-amino-4-methylbenzothiazole has a calculated XLogP3 of 2.4[7]). | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |
| pKa | Data not available. The benzothiazole nitrogen is weakly basic. | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport. |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following are detailed, standard protocols for key experiments.
This protocol describes the determination of the melting point range of a solid organic compound using a capillary-based apparatus.[2][3][4]
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Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer, mortar and pestle.
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Procedure:
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Ensure the sample of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
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Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample to a height of 1-2 mm.[3]
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Place the packed capillary tube into the heating block of the melting point apparatus.
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For a preliminary determination, heat the block rapidly and note the approximate temperature at which the sample melts.
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Allow the apparatus to cool.
-
For an accurate determination, prepare a new sample and heat the block quickly to about 20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[2]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[2]
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This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the compound in various solvents.[8][9][10]
-
Apparatus: Small test tubes, vortex mixer, spatula, droppers.
-
Solvents: Water, 5% HCl, 5% NaOH, diethyl ether, ethanol, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Place approximately 10-25 mg of the compound into a small test tube.[8]
-
Add 0.75-1 mL of the chosen solvent in small portions.[8][10]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[10]
-
Observe the mixture. Classify the solubility as:
-
Soluble: The compound completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
For water-soluble compounds, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9]
-
Systematically test the solubility in the panel of solvents to build a solubility profile. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8][9]
-
The Shake-Flask method is the traditional and most referenced method for the experimental determination of the octanol-water partition coefficient (logP).
-
Apparatus: Separatory funnel or screw-cap vials, analytical balance, UV-Vis spectrophotometer or HPLC, pH meter.
-
Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), buffer solution (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase (buffered to pH 7.4 to ensure a consistent ionization state).
-
Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. This can be aided by centrifugation.
-
Carefully withdraw a sample from both the aqueous and the organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].
-
The logP is the base-10 logarithm of P: logP = log₁₀(P).
-
Mandatory Visualizations
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
Many benzothiazole derivatives have been investigated as antimicrobial agents that target the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria. The diagram below illustrates this hypothetical mechanism of action.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. chem.ws [chem.ws]
- 10. acdlabs.com [acdlabs.com]
